REACTION_CXSMILES
|
N[C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].S(=O)(=O)(O)O.N([O-])=O.[Na+].[OH-].[Na+].[CH3:23][O:24]S(OC)(=O)=O>O.CO>[CH3:23][O:24][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6] |f:2.3,4.5|
|
Name
|
|
Quantity
|
140.3 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C(=O)O)C=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was fed to the reaction over 30 to 45 minutes
|
Duration
|
37.5 (± 7.5) min
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature between 55 and 65° C
|
Type
|
WAIT
|
Details
|
followed by a half-hour
|
Type
|
CUSTOM
|
Details
|
at 50 to 60° C
|
Type
|
WAIT
|
Details
|
After one-half hour the batch was assayed by GC
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
The methanol remaining was removed by vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate was removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The combined residues (152.8 g) dissolved in 350 g
|
Type
|
TEMPERATURE
|
Details
|
warm methanol
|
Type
|
ADDITION
|
Details
|
were poured into a mixture of 278 g concentrated sulfuric acid and 1 liter water
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C(C(=O)O)C=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 135.8 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |